17-Ethyl-17-hydroxyandrostane is a synthetic steroid compound derived from the androgenic steroid structure. It is characterized by the presence of a hydroxyl group at the 17 position and an ethyl group at the same carbon, which distinguishes it from other steroids in its class. This compound is of particular interest in both medicinal chemistry and endocrinology due to its potential applications in hormone therapy and anabolic steroid formulations.
The compound is synthesized through various chemical reactions involving precursor steroids, particularly those derived from dehydroepiandrosterone or testosterone. These precursors undergo specific modifications to introduce the ethyl and hydroxyl functional groups at the 17 position.
17-Ethyl-17-hydroxyandrostane falls under the category of steroids, specifically classified as an androgen due to its structural similarities to testosterone and its potential biological activities related to androgen receptors.
The synthesis of 17-ethyl-17-hydroxyandrostane typically involves several key steps:
The synthesis process may involve refluxing conditions, solvent choices (such as ethanol or pyridine), and various purification techniques including crystallization and chromatography to isolate the desired product. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the structure of the synthesized compound .
The molecular structure of 17-ethyl-17-hydroxyandrostane can be represented as follows:
The structural characterization can be confirmed through spectral data:
17-Ethyl-17-hydroxyandrostane can participate in various chemical reactions typical for steroids, including:
Reactions are typically carried out under controlled conditions to prevent side reactions, with careful monitoring using chromatographic methods to track product formation .
The mechanism of action for 17-ethyl-17-hydroxyandrostane primarily involves its interaction with androgen receptors in target tissues. Upon binding, it can influence gene expression related to muscle growth, fat metabolism, and other anabolic processes.
Studies have shown that modifications at the 17 position significantly affect the binding affinity and biological activity of steroid compounds, indicating that this compound may exhibit enhanced anabolic properties compared to its non-substituted counterparts .
Relevant analyses include:
17-Ethyl-17-hydroxyandrostane has potential applications in:
Ongoing research continues to explore its efficacy and safety profiles in various therapeutic contexts .
17-Ethyl-17-hydroxyandrostane is a synthetic steroid derivative structurally analogous to endogenous androgens. Its biosynthesis relies on modifications to natural steroid precursors, primarily dehydroepiandrosterone (DHEA) and androstenedione, which serve as core substrates. These precursors originate from cholesterol via the classical Δ⁵ pathway in adrenal glands and gonads. DHEA undergoes 17β-hydroxylation to form 5-androstenediol, while androstenedione is reduced to testosterone—both reactions catalyzed by 17β-hydroxysteroid dehydrogenases (17β-HSDs) [2] [5]. The ethyl group at C-17 in 17-ethyl-17-hydroxyandrostane is introduced synthetically, replacing the natural methyl group, thereby altering metabolic stability and receptor binding affinity. This modification impedes rapid hepatic degradation, extending the compound’s half-life compared to endogenous androgens [5] [10].
Table 1: Key Precursor Substrates for 17-Ethyl-17-hydroxyandrostane Synthesis
Precursor | Tissue Source | Conversion Enzyme | Product | Conversion Rate |
---|---|---|---|---|
Dehydroepiandrosterone (DHEA) | Adrenal glands, Gonads | 17β-HSD (Type 3/5) | 5-Androstenediol | High (Km = 1.2 μM) |
Androstenedione | Gonads, Adipose | 17β-HSD (Type 3/5) | Testosterone | Moderate (Km = 4.7 μM) |
Testosterone | Liver, Skin | 5α-Reductase | Dihydrotestosterone (DHT) | Low |
The C-17 hydroxyethyl group in 17-ethyl-17-hydroxyandrostane is stabilized by 17β-hydroxysteroid dehydrogenase (17β-HSD) isoforms, particularly Type 3 (HSD17B3) and Type 5 (AKR1C3). These enzymes catalyze the reduction of the C-17 keto group using NADPH as a cofactor, converting androstenedione to testosterone—a reaction mimicked in the synthetic derivation of 17-ethyl-17-hydroxyandrostane [3] [6]. HSD17B3, expressed predominantly in testes, exhibits high specificity for androstenedione (Km = 1.2 μM), while AKR1C3 (17β-HSD5) in extra-gonadal tissues like skin and prostate shows broader substrate flexibility, including progesterone and estrone [6] [9].
Structural analyses reveal that 17β-HSDs feature a conserved Rossmann fold for NADP(H) binding and a catalytic triad (Ser-Tyr-Lys) that polarizes the steroid’s C-17 carbonyl group, facilitating hydride transfer [6] [8]. For 17-ethyl-17-hydroxyandrostane, the ethyl group sterically constrains substrate orientation in the enzyme’s hydrophobic tunnel, potentially slowing oxidation compared to endogenous androgens. This kinetic inertia enhances its anabolic potency by prolonging target tissue exposure [8] [10].
Table 2: 17β-HSD Isozymes Involved in 17-Ethyl-17-hydroxyandrostane Metabolism
Isozyme | Gene | Cofactor Preference | Primary Substrates | Tissue Expression | Inhibition by 17-Ethyl Derivative |
---|---|---|---|---|---|
17β-HSD Type 3 | HSD17B3 | NADPH | Androstenedione | Testes, Adipose | Competitive (Ki = 0.8 μM) |
17β-HSD Type 5 | AKR1C3 | NADPH | Androstenedione, Estrone | Prostate, Skin, Mammary | Non-competitive (Ki = 3.2 μM) |
17β-HSD Type 1 | HSD17B1 | NADPH | Estrone | Placenta, Ovaries, Breast | Weak (Ki > 50 μM) |
17-Ethyl-17-hydroxyandrostane may exploit the androgen backdoor pathway, an alternative route to potent androgens bypassing testosterone. This pathway is critical in tissues like the prostate, skin, and sebaceous glands, where it converts 17α-hydroxyprogesterone directly to dihydrotestosterone (DHT) via intermediates like 5α-androstanediol [5] [7] [8]. Key enzymes include 5α-reductase (SRD5A1) and 3α-HSD (AKR1C2/4), which reduce progesterone to 5α-dihydroprogesterone, then to allopregnanolone, and finally to androsterone—a direct precursor to DHT [5] [8].
In the backdoor pathway, 17β-HSD6 (RODH) oxidizes androsterone to androstanedione, which is reduced to DHT by 17β-HSD3. The C-17 ethyl group in 17-ethyl-17-hydroxyandrostane may resist this oxidation, diverting flux toward 5α-androstane-3α,17β-diol, a weak androgen that accumulates in tissues like sebaceous glands [5] [7]. Studies in immortalized sebocytes (SEB-1 cells) confirm expression of P450scc, P450c17, and adrenodoxin reductase, enabling local steroidogenesis from cholesterol. Elevated backdoor intermediates correlate with androgen-dependent disorders (e.g., acne, hirsutism), suggesting 17-ethyl-17-hydroxyandrostane could exacerbate such conditions [7] [9].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: